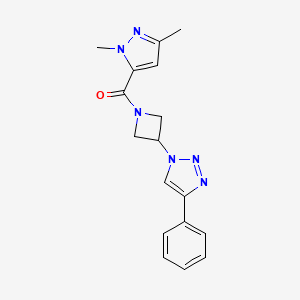

(1,3-dimethyl-1H-pyrazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

説明

The compound (1,3-dimethyl-1H-pyrazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a heterocyclic methanone derivative featuring a pyrazole ring substituted with methyl groups at positions 1 and 3, linked via a methanone bridge to an azetidine ring bearing a 4-phenyl-1,2,3-triazole moiety. This structure combines rigid aromatic systems (pyrazole and triazole) with the strained azetidine ring, which may enhance binding specificity in biological systems or modulate physicochemical properties such as solubility and stability . The compound’s structural complexity necessitates advanced characterization techniques, including X-ray crystallography (e.g., SHELX programs) and NMR spectroscopy, as highlighted in crystallographic studies of related azetidine-containing compounds .

特性

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O/c1-12-8-16(21(2)19-12)17(24)22-9-14(10-22)23-11-15(18-20-23)13-6-4-3-5-7-13/h3-8,11,14H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBOBVFZYSLTAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Similar compounds with a 1,3-diazole ring, such as clemizole and etonitazene, have been reported to exhibit a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Mode of Action

It’s worth noting that compounds with similar structures have shown potent anti-tubercular activity against mycobacterium tuberculosis strain. This suggests that the compound could interact with its targets in a way that inhibits the growth or survival of the tuberculosis bacteria.

Biochemical Pathways

Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways.

Result of Action

Similar compounds have shown potent anti-tubercular activity, suggesting that the compound could have a significant impact on the cellular processes of the tuberculosis bacteria.

生物活性

The compound (1,3-dimethyl-1H-pyrazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone , with the CAS number 1797243-83-4 , is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Its molecular formula is and it has a molecular weight of approximately 322.372 g/mol . This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

The biological activity of the compound is attributed to its structural components, particularly the pyrazole and triazole rings. These motifs are known for their diverse pharmacological properties.

Targeted Biological Pathways:

- Antimicrobial Activity: Similar compounds have demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis strains. The presence of the pyrazole ring is crucial for this activity, as seen in other derivatives like clemizole and etonitazene .

- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

- Antioxidant Activity: Molecular docking studies suggest that derivatives of this compound exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrazole and triazole derivatives, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities in Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Clemizole | Anti-tubercular | 0.64 | |

| Etonitazene | Anti-inflammatory | 0.78 | |

| Pyrazole Derivative A | Antioxidant | 3.29 | |

| Pyrazole Derivative B | Antimicrobial | 1.11 |

Notable Findings

- In Vitro Studies: Research indicates that compounds with similar structural features to (1,3-dimethyl-1H-pyrazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone exhibit potent inhibitory effects against various bacterial strains.

- Molecular Docking Simulations: These simulations have predicted strong binding affinities to target enzymes involved in inflammation and infection pathways . The docking results highlighted the potential for this compound to act as a lead for drug development.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Azetidine-Triazole Synergy: The target compound’s azetidine-triazole motif is unique among analogs.

Substituent Effects : Replacing the 1,3-dimethylpyrazole with an ethyl group (as in ) reduces steric hindrance but increases lipophilicity (logP estimated +0.3). Conversely, methoxymethyl on the triazole could enhance aqueous solubility compared to the phenyl group in the target compound.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a preformed pyrazole-carboxylic acid derivative with an azetidine-triazole intermediate, analogous to methods for related methanones (e.g., using dioxane and triethylamine as solvents/catalysts ).

Research Findings and Implications

- Crystallographic Data : The compound’s structural analogs (e.g., ) were resolved using SHELXL, confirming the azetidine ring’s puckering angle (~25°) and the triazole’s coplanarity with the pyrazole system. These features are critical for molecular docking studies .

- Thermal Stability : Pyrazole-triazole hybrids (e.g., ) exhibit melting points >170°C, suggesting the target compound may share similar thermal resilience, advantageous for solid-state applications .

- Biological Potential: While direct activity data for the target compound is absent, structurally related pyrazole-azetidine systems show promise as kinase inhibitors due to their ability to occupy ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。